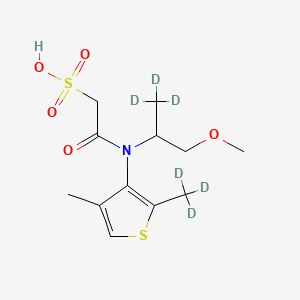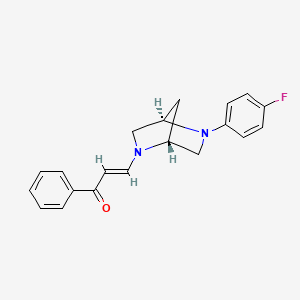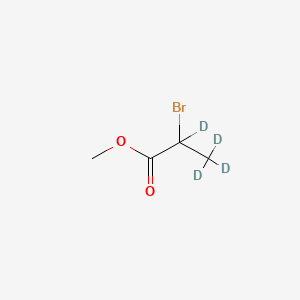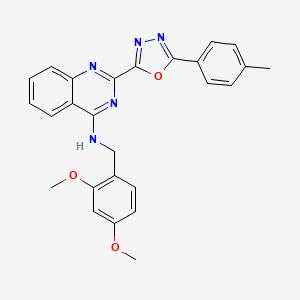
4-Oxo cyclophosphamide-d8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Oxo cyclophosphamide-d8 is a deuterium-labeled derivative of 4-Oxo cyclophosphamide. This compound is primarily used in scientific research due to its stable isotope labeling, which allows for precise quantitation and tracing in various biochemical and pharmacokinetic studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo cyclophosphamide-d8 involves the incorporation of deuterium into the 4-Oxo cyclophosphamide molecule. This is typically achieved through deuterium exchange reactions or by using deuterated reagents during the synthesis process . The specific reaction conditions and reagents used can vary, but the goal is to replace hydrogen atoms with deuterium to create a stable isotope-labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of deuterated reagents and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified and characterized using various analytical techniques to confirm its structure and isotopic labeling .
化学反応の分析
Types of Reactions
4-Oxo cyclophosphamide-d8 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield higher oxidation state compounds, while reduction may produce lower oxidation state products. Substitution reactions result in the replacement of specific functional groups with new groups .
科学的研究の応用
4-Oxo cyclophosphamide-d8 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies due to its stable isotope labeling.
Biology: Employed in metabolic studies to trace the fate of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
作用機序
The mechanism of action of 4-Oxo cyclophosphamide-d8 involves its conversion to active metabolites in the body. The compound is metabolized by cytochrome P450 enzymes to form 4-hydroxycyclophosphamide, which then undergoes further conversion to aldophosphamide. Aldophosphamide is eventually converted to phosphoramide mustard, the active metabolite responsible for the compound’s cytotoxic effects. This metabolite alkylates DNA, leading to DNA cross-linking and cell death .
類似化合物との比較
4-Oxo cyclophosphamide-d8 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracing in studies. Similar compounds include:
Cyclophosphamide: The parent compound without deuterium labeling.
4-Oxo cyclophosphamide: The non-deuterated version of the compound.
Cyclophosphamide-d4: Another deuterium-labeled derivative with fewer deuterium atoms
These similar compounds share structural similarities but differ in their isotopic labeling, which affects their stability and tracing capabilities in research applications.
特性
分子式 |
C7H13Cl2N2O3P |
|---|---|
分子量 |
283.12 g/mol |
IUPAC名 |
2-[bis(2-chloro-1,1,2,2-tetradeuterioethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-one |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-4-11(5-3-9)15(13)10-7(12)1-6-14-15/h1-6H2,(H,10,12,13)/i2D2,3D2,4D2,5D2 |
InChIキー |
VBMZHOCORXMDJU-UDCOFZOWSA-N |
異性体SMILES |
[2H]C([2H])(C([2H])([2H])Cl)N(C([2H])([2H])C([2H])([2H])Cl)P1(=O)NC(=O)CCO1 |
正規SMILES |
C1COP(=O)(NC1=O)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





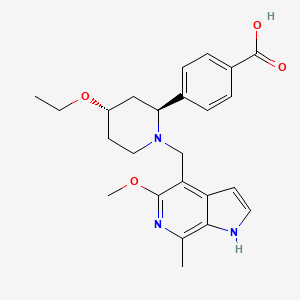
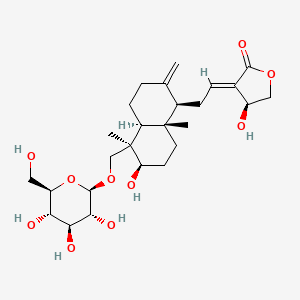
![N-[5-[[1-[6-[[2-(3-butoxyphenyl)acetyl]amino]pyridazin-3-yl]piperidin-4-yl]amino]-1,3,4-thiadiazol-2-yl]pentanamide](/img/structure/B12401479.png)
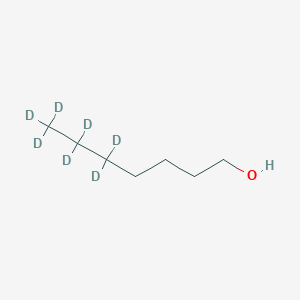
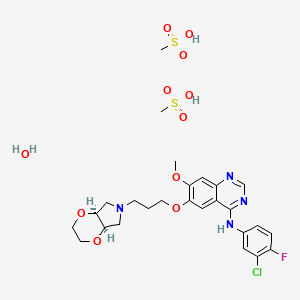
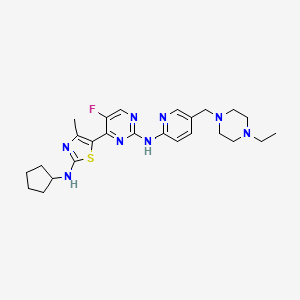
![(3S)-3-(2-benzyl-3-bromo-7-oxo-4,5-dihydropyrazolo[3,4-c]pyridin-6-yl)-5-methyl-2,3-dihydro-1,5-benzoxazepin-4-one](/img/structure/B12401510.png)
